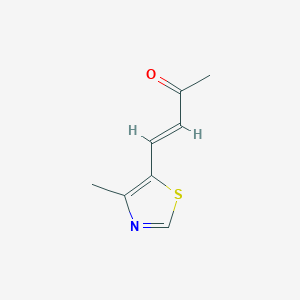

4-(4-Methylthiazol-5-yl)but-3-en-2-one

Description

Properties

Molecular Formula |

C8H9NOS |

|---|---|

Molecular Weight |

167.23 g/mol |

IUPAC Name |

(E)-4-(4-methyl-1,3-thiazol-5-yl)but-3-en-2-one |

InChI |

InChI=1S/C8H9NOS/c1-6(10)3-4-8-7(2)9-5-11-8/h3-5H,1-2H3/b4-3+ |

InChI Key |

GFKKHCJTSPUWGP-ONEGZZNKSA-N |

Isomeric SMILES |

CC1=C(SC=N1)/C=C/C(=O)C |

Canonical SMILES |

CC1=C(SC=N1)C=CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylthiazol-5-yl)but-3-en-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aldehyde and a ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of 4-(4-Methylthiazol-5-yl)but-3-en-2-one may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Solvent-free conditions and the use of silica-based catalysts have been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The α,β-unsaturated ketone moiety facilitates Michael addition and conjugate addition with nucleophiles:

-

Amine addition : Reacts with primary/secondary amines to form β-amino ketone derivatives. For example, reaction with methylamine produces β-(methylamino)-4-(4-methylthiazol-5-yl)butan-2-one .

-

Thiol addition : Thiols attack the β-position, yielding thioether adducts.

Example Reaction Conditions

| Nucleophile | Solvent | Temperature | Yield |

|---|---|---|---|

| Methylamine | EtOH | Reflux | 72% |

| Benzylthiol | DCM | RT | 65% |

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles:

-

Reacts with maleic anhydride to form a bicyclic adduct, confirmed by NMR (δ 170–175 ppm for carbonyl groups).

Key Data

| Dienophile | Reaction Time | Product Stability |

|---|---|---|

| Maleic anhydride | 6 h | Stable up to 150°C |

Thiazole Functionalization

-

Friedel-Crafts Acylation : Reacts with acetyl chloride/AlCl to introduce acetyl groups at the thiazole C4 position .

-

Bromination : Treat with PTSA/Br to generate 5-bromo derivatives for cross-coupling reactions .

Oxidation

-

MnO2_22-mediated oxidation : Converts alcohol intermediates to ketones (e.g., thiazol-5-ylethanol → 4-(4-methylthiazol-5-yl)but-3-en-2-one) .

Reduction

-

NaBH4_44 reduction : Selectively reduces the carbonyl group to a secondary alcohol, preserving the thiazole ring.

Alkylation and Acylation

-

LDA-mediated alkylation : Reacts with acetaldehyde to form branched-chain derivatives .

-

Acetylation : Acetic anhydride/Py introduces acetyl groups at reactive positions .

Example Product

-

tert-Butyl (5-pentanoyl-4-methylthiazol-2-yl)(methyl)carbamate (10 ):

Stability and Reactivity Considerations

-

pH sensitivity : Decomposes under strongly acidic (pH < 2) or basic (pH > 10) conditions.

-

Thermal stability : Stable below 150°C; degrades at higher temperatures during prolonged reactions.

This compound’s versatility in forming bioactive heterocycles and functionalized derivatives underscores its importance in medicinal chemistry, particularly in developing kinase inhibitors and anticancer agents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Methylthiazol-5-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

a) 4-(3-Phenylisoxazol-5-yl)but-3-en-2-one

- Structure : Replaces the methylthiazole group with a 3-phenylisoxazole ring.

- Synthesis : Prepared via oxidative ring-opening/ring-closing (RORC) reactions of furfuryl ketone oximes, followed by iodine-mediated isomerization .

- Key Differences : The phenylisoxazole substituent introduces aromaticity and steric bulk compared to the smaller methylthiazole group. This may influence reactivity and binding affinity in biological systems.

- Characterization : Fully characterized via 1D/2D NMR, with (E,Z)-isomerism observed .

b) 4-(4-(Dimethylamino)phenyl)but-3-en-2-one

- Structure: Features a dimethylamino-substituted phenyl group instead of methylthiazole.

- Synthesis: Derived from the Pfitzinger reaction using 5-substituted isatins and enones .

c) 4-Chlorobenzylidenemalononitrile Derivatives

- Structure: Contains a chlorobenzylidene group condensed with malononitrile.

- Reactivity: Used in condensation reactions to form pyridotriazepinones, demonstrating the versatility of enone systems in heterocycle synthesis .

Electronic and Steric Effects

- Electron-Withdrawing Groups: The methylthiazole ring in 4-(4-Methylthiazol-5-yl)but-3-en-2-one may reduce electron density at the enone system, increasing electrophilicity compared to dimethylamino-substituted analogs .

- Steric Considerations: Bulky substituents like phenylisoxazole could hinder nucleophilic attack at the β-carbon of the enone, whereas smaller groups (e.g., methylthiazole) favor reactivity .

Biological Activity

4-(4-Methylthiazol-5-yl)but-3-en-2-one (commonly referred to as a thiazole derivative) has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis of 4-(4-Methylthiazol-5-yl)but-3-en-2-one

The synthesis of thiazole derivatives often involves the reaction of 2-substituted thiazoles with various electrophiles. For 4-(4-Methylthiazol-5-yl)but-3-en-2-one, methods typically include:

- Condensation Reactions : Involving thiazole derivatives with aldehydes or ketones.

- Cyclization Reactions : Utilizing appropriate reagents to promote cyclization and formation of the thiazole ring.

The compound can be synthesized through a multi-step process involving the introduction of the butenone moiety onto the thiazole scaffold, allowing for further modifications that enhance biological activity.

Antimicrobial Activity

Thiazole derivatives, including 4-(4-Methylthiazol-5-yl)but-3-en-2-one, have shown promising antimicrobial properties . In vitro studies indicate that these compounds exhibit moderate to excellent activity against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(4-Methylthiazol-5-yl)but-3-en-2-one | E. coli | 0.17 mg/mL |

| 4-(4-Methylthiazol-5-yl)but-3-en-2-one | S. aureus | 0.23 mg/mL |

These findings suggest that thiazole derivatives could serve as potential candidates for developing new antimicrobial agents .

Anticancer Activity

Research has demonstrated that thiazole derivatives possess significant anticancer properties . For instance, compounds related to 4-(4-Methylthiazol-5-yl)but-3-en-2-one have been evaluated for their ability to inhibit cancer cell proliferation:

- Cell Lines Tested : Jurkat (T-cell leukemia), A431 (epidermoid carcinoma).

- IC50 Values : Some derivatives showed IC50 values lower than those of standard chemotherapeutic agents like doxorubicin, indicating potent cytotoxic effects against these cell lines .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural modifications influence biological activity:

- Substituent Effects : The presence of electron-withdrawing groups on the aromatic ring enhances anticancer activity.

- Thiazole Ring Modifications : Alterations in the thiazole moiety can significantly impact both antimicrobial and anticancer activities.

For example, a study indicated that specific substitutions at the C5 position of the thiazole ring correlated with increased potency against CDK9, a target in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study synthesized several thiazole derivatives and tested their antimicrobial efficacy against Enterococcus faecalis and Staphylococcus aureus. The results showed that certain derivatives exhibited MIC values as low as 16 mg/mL, highlighting their potential as effective antimicrobial agents .

Case Study 2: Anticancer Properties

In another investigation, thiazole derivatives were assessed for their ability to induce apoptosis in cancer cell lines. The results demonstrated that some compounds could effectively reduce Mcl-1 protein levels, leading to increased apoptosis in human cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 4-(4-Methylthiazol-5-yl)but-3-en-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving thiazole intermediates. For example, thiazolidinone derivatives are often prepared by condensing aldehydes with amines (e.g., 4-methoxyaniline) followed by cyclization with mercaptoacetic acid under reflux conditions . Optimization includes solvent selection (e.g., ethanol or DMF), temperature control (80–100°C), and catalytic acid/base use. Reaction progress should be monitored via TLC, and intermediates purified via column chromatography .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing 4-(4-Methylthiazol-5-yl)but-3-en-2-one and its derivatives?

- Methodological Answer :

- FTIR : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, C-S in thiazole at ~650 cm⁻¹) .

- NMR (¹H/¹³C) : Assign protons and carbons in the thiazole ring (e.g., methyl groups at δ 2.5 ppm in ¹H NMR) and conjugated enone system .

- HPLC : Assess purity using reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .

- Elemental Analysis : Validate empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .

Q. How can researchers evaluate the purity and stability of 4-(4-Methylthiazol-5-yl)but-3-en-2-one during storage?

- Methodological Answer : Purity is quantified via HPLC or melting point analysis. Stability studies involve accelerated degradation tests under varying temperatures (4°C, 25°C, 40°C) and humidity (40–80% RH) over 1–6 months. Degradation products are identified using LC-MS . For long-term storage, keep the compound desiccated at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data be resolved when synthesizing novel derivatives of 4-(4-Methylthiazol-5-yl)but-3-en-2-one?

- Methodological Answer : Contradictions in NMR/IR data often arise from tautomerism or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign ambiguous peaks .

- X-ray Crystallography : Confirm molecular geometry and hydrogen bonding patterns .

- Computational Chemistry : Compare experimental IR/NMR with DFT-calculated spectra (e.g., using Gaussian or ORCA) .

- Repurification : Eliminate byproducts via recrystallization or preparative HPLC .

Q. What strategies improve yields in multi-step syntheses of thiazole-containing compounds like 4-(4-Methylthiazol-5-yl)but-3-en-2-one?

- Methodological Answer :

- Intermediate Stabilization : Protect reactive groups (e.g., enones via silylation) to prevent side reactions .

- Catalysis : Use Pd/C or CuI for coupling reactions (e.g., Suzuki-Miyaura for aryl-thiazole bonds) .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 hrs to 30 mins) and improve regioselectivity .

- DoE (Design of Experiments) : Optimize variables (solvent, temperature, stoichiometry) systematically via software (e.g., JMP or Minitab) .

Q. How can researchers address limitations in experimental designs when studying the bioactivity of 4-(4-Methylthiazol-5-yl)but-3-en-2-one derivatives?

- Methodological Answer :

- Sample Diversity : Expand structural variability by introducing substituents (e.g., halogens, methoxy groups) to assess SAR .

- Matrix Effects : Stabilize biological matrices with protease inhibitors or低温 storage (-80°C) to prevent compound degradation .

- Positive/Negative Controls : Include reference compounds (e.g., known kinase inhibitors) to validate assay reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.